Methyl 3-aminofuran-2-carboxylate hydrochloride
Description
Introduction and Chemical Identity
Historical Context of Aminofuran Chemistry
The development of aminofuran chemistry traces its origins to the broader exploration of furan derivatives, which began in the late 18th century with Carl Wilhelm Scheele's description of 2-furoic acid in 1780. The systematic investigation of furan-based compounds accelerated significantly during the 19th century, with Johann Wolfgang Döbereiner's reporting of furfural in 1831 and its subsequent characterization by John Stenhouse nine years later. Heinrich Limpricht's preparation of furan itself in 1870 marked a pivotal moment in the field, although he initially termed it "tetraphenol".
The specific focus on aminofuran derivatives emerged much later as researchers recognized the unique reactivity patterns these compounds exhibited. Recent scholarly work has demonstrated that 2-aminofurans, in particular, possess enhanced electron density compared to their parent furan structures, making them valuable substrates for various synthetic transformations. The development of methods for synthesizing 3-aminofuran derivatives has been an active area of research, with significant contributions from multiple research groups exploring different synthetic approaches.
Contemporary research has revealed that aminofurans serve as crucial intermediates in the synthesis of complex heterocyclic systems. Studies have shown that these compounds can participate in sophisticated cascade reactions, including Diels-Alder cycloadditions and various multicomponent reactions. The field has witnessed remarkable advances in recent decades, with researchers developing novel methodologies for constructing aminofuran frameworks through innovative approaches such as elemental sulfur-promoted switchable redox condensation reactions.
Nomenclature and Structural Classification
Methyl 3-aminofuran-2-carboxylate hydrochloride belongs to the broader class of heterocyclic compounds, specifically categorized within the furan subfamily. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as a furan ring with substitutions at the 2- and 3-positions. The compound features a carboxylate ester group at position 2 and an amino group at position 3 of the five-membered furan ring.
The structural classification places this compound within several important chemical categories. As a heterocyclic compound, it contains atoms of different elements within its ring structure, specifically carbon and oxygen. The furan ring system itself represents one of the fundamental five-membered aromatic heterocycles, alongside pyrrole, thiophene, and related structures. The presence of both amino and ester functionalities classifies it as a polyfunctional heterocycle, which significantly influences its chemical reactivity and potential applications.
From an electronic structure perspective, the compound exhibits characteristics typical of electron-rich heterocycles. The furan ring possesses aromatic character due to the delocalization of one lone pair of electrons from the oxygen atom into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule. However, furan exhibits less aromatic stability compared to benzene, with a resonance energy of approximately 67 kilojoules per mole compared to benzene's 152 kilojoules per mole.
Significance in Heterocyclic Research
The significance of this compound in heterocyclic research stems from its unique combination of structural features and reactivity patterns. Research has demonstrated that aminofuran derivatives serve as valuable synthetic intermediates for constructing more complex heterocyclic architectures. The compound's electron-rich nature, attributed to the amino substituent at position 3, enhances its reactivity toward various electrophilic species and makes it an excellent candidate for cycloaddition reactions.
Contemporary research has highlighted the utility of 3-aminofuran derivatives in multicomponent reactions, where they can participate as key building blocks for generating structurally diverse products. Studies have shown that these compounds can undergo various transformations, including thermal rearrangements, metal-catalyzed cyclizations, and cascade reactions that lead to complex polycyclic structures. The versatility of aminofuran chemistry has made it an important research area for developing new synthetic methodologies.
The compound's significance extends to its potential applications in medicinal chemistry and materials science. Research has indicated that furan-containing structures are prevalent in natural products and pharmaceutical compounds, with studies noting that heterocyclic compounds comprise more than half of all known chemical entities. The specific structural features of this compound make it a valuable precursor for synthesizing biologically relevant molecules and functional materials.
Recent investigations have also emphasized the role of aminofuran derivatives in complexity-building cascade reactions. Research has shown that these compounds can participate in sophisticated transformations that generate multiple bonds and stereocenters in single operations. This capability makes them particularly valuable for efficient synthetic strategies aimed at constructing complex molecular frameworks.
Chemical Registry Information
CAS Registry Numbers (956034-04-1 and 1808102-24-0)
The compound exists in two distinct forms, each assigned separate Chemical Abstracts Service Registry Numbers that reflect their different chemical compositions and properties. The free base form carries CAS Registry Number 956034-04-1, corresponding to the molecular formula C₆H₇NO₃ with a molecular weight of 141.12 grams per mole. This form represents the neutral compound without any associated counterions.
The hydrochloride salt form is designated by CAS Registry Number 1808102-24-0, reflecting its molecular formula of C₆H₈ClNO₃ and molecular weight of 177.59 grams per mole. The hydrochloride formation occurs through protonation of the amino group by hydrochloric acid, resulting in enhanced water solubility and improved stability characteristics that are often preferred for research applications and commercial handling.
The dual CAS Registry Numbers system allows researchers and suppliers to distinguish clearly between these two forms, which exhibit different physical and chemical properties despite sharing the same core structure. This distinction is crucial for research applications where specific forms may be required based on solubility requirements, stability considerations, or reaction conditions.
SMILES and InChI Notation
The Simplified Molecular Input Line Entry System notation for the free base form is represented as COC(=O)c1occc1N, which encodes the complete molecular structure in a linear format. Alternative representations include NC1=C(OC=C1)C(=O)OC, demonstrating the flexibility of SMILES notation while maintaining structural accuracy. For the hydrochloride salt, the SMILES notation becomes O=C(C1=C(N)C=CO1)OC.[H]Cl, explicitly showing the hydrochloric acid association.
The International Chemical Identifier representation provides a more comprehensive structural description. The InChI for the free base is InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3, which systematically describes the molecular connectivity and hydrogen positions. This notation provides unambiguous structural identification and facilitates database searching and chemical informatics applications.
The InChI Key, represented as UTLPWTWCOSOPMX-UHFFFAOYSA-N, serves as a shortened, hash-like identifier derived from the full InChI string. This key provides a convenient method for database indexing and cross-referencing while maintaining the structural specificity of the full InChI notation.
Properties
IUPAC Name |
methyl 3-aminofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h2-3H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYZEBHXEKEJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
| Step No. | Stage Description | Reagents/Conditions | Notes and Outcomes |
|---|---|---|---|
| 1 | Synthesis of Methyl 2-Furoate | Oxidation of furan using silver(I) carbonate on Celite® in methanol solvent | Provides the methyl ester at the 2-position, serving as the substrate for amination. |
| 2 | Aminomethylation at 3-Position (Mannich-type reaction) | Reaction with formaldehyde and a primary/secondary amine under acid catalysis | Introduces an imine intermediate at the 3-position. This is a key step for regioselective amination. |
| 3 | Reduction of Imino to Amino Group | Hydrogenation with Pd/C catalyst or chemical reduction with sodium cyanoborohydride | Converts imine intermediate to stable amino group, yielding methyl 3-aminofuran-2-carboxylate. |
| 4 | Formation of Hydrochloride Salt | Treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethyl acetate) | Produces methyl 3-aminofuran-2-carboxylate hydrochloride, improving compound stability and purity. |
Research Findings and Methodological Insights
Oxidation and Ester Formation: The initial oxidation of furan to methyl 2-furoate is well-established, typically using silver(I) carbonate on Celite® as an oxidant in methanol. This step is crucial for setting the ester functionality at the 2-position, which must be preserved throughout the synthesis.
Aminomethylation via Mannich Reaction: The introduction of the amino group at the 3-position is commonly achieved through a Mannich-type reaction involving formaldehyde and an amine source under acidic conditions. This reaction is regioselective and allows for the formation of an imine intermediate that can be subsequently reduced.
Reduction Step: The imine intermediate formed is reduced to the amino group using catalytic hydrogenation (Pd/C) or chemical reductants such as sodium cyanoborohydride. This step is optimized to avoid over-reduction or degradation of the furan ring and ester moiety.
Hydrochloride Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in methanol or ethyl acetate. This salt form is preferred for its enhanced stability and ease of purification.
Industrial Scale Considerations: Alternative methods for related aminofurans (e.g., methyl 4-aminofuran-2-carboxylate hydrochloride) have been developed to improve cost-effectiveness and scalability by minimizing multi-step sequences involving bromination, dehalogenation, and use of heavy metals. Though these methods focus on the 4-position, principles such as avoiding protecting groups and heavy metal catalysts can inform improvements in 3-aminofuran synthesis.
Comparative Table of Preparation Methods
| Preparation Aspect | Traditional Multi-step Synthesis | Mannich Reaction + Reduction Route | Industrial Novel Methods (for related aminofurans) |
|---|---|---|---|
| Key Reactions | Bromination, dehalogenation, coupling, deprotection | Aminomethylation (Mannich), imine reduction | Direct amination avoiding bromination and heavy metals |
| Use of Protecting Groups | Often required (e.g., Boc protection) | Generally avoided | Avoided to reduce cost and complexity |
| Catalysts | Copper(I) iodide, zinc | Pd/C catalyst or sodium cyanoborohydride | Minimal or no heavy metal catalysts |
| Yield and Purity | Moderate, requires extensive purification | High yield, high purity | High yield and purity with simplified purification |
| Environmental and Cost Impact | Higher due to multiple steps and heavy metals | Moderate, safer reagents | Lower, optimized for industrial scale and cost efficiency |
Analytical Characterization
The synthesized this compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the amino group and ester functionality.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
Melting Point and Crystallinity: The hydrochloride salt often crystallizes as a pale solid with defined melting point, aiding in purity assessment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 3-aminofuran-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis, particularly in the preparation of complex heterocycles. Its structure allows for various chemical transformations, including:
- Substitution Reactions : The amino group can participate in nucleophilic substitution, leading to diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols or amines.
Biological Studies
In biological research, this compound is utilized to investigate biochemical pathways and enzyme interactions. Its ability to form hydrogen bonds makes it a suitable candidate for studying enzyme-substrate complexes.
Pharmaceutical Development
This compound is explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive compounds with potential anti-cancer properties. The researchers utilized the compound as an intermediate in multi-step reactions, showcasing its utility in drug development.
Case Study 2: Enzyme Interaction Studies
In another research project, scientists investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 3-aminofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-Aminofuran-2-carboxylate Hydrochloride
- CAS No.: 2055839-90-0
- Molecular Formula: C₈H₁₀NO₃·HCl
- Purity: 95% (vs. ≥98% for the methyl ester), indicating possible variability in synthetic yields or purification challenges .
- Applications : Like its methyl counterpart, it is used in medicinal chemistry as a building block, but its larger ester group may influence steric interactions in reactions .
3-Aminofuran-2-carboxylic Acid
- CAS No.: 1260849-97-5
- Molecular Formula: C₅H₅NO₃
- Key Differences :
Ethyl 3-Amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate Oxalate
- CAS No.: 1858241-38-9
- Molecular Formula: C₁₀H₁₃FNO₂·C₂H₂O₄
- Key Differences: Bicyclic structure introduces steric hindrance, reducing reactivity toward bulky electrophiles. Fluorine substituent enhances metabolic stability, making it more suitable for pharmaceutical applications compared to non-fluorinated furan derivatives .
Comparative Data Table
Functional Group Impact on Reactivity
- Ester vs. Carboxylic Acid : The methyl/ethyl esters are less reactive toward nucleophiles compared to the free carboxylic acid, making them preferable for stepwise syntheses .
- Hydrochloride Salt : Enhances water solubility and stability, critical for handling in aqueous or biological systems .
- Fluorine Substitution: In bicyclohexane derivatives, fluorine improves metabolic stability and binding affinity in drug candidates, a feature absent in non-fluorinated furans .
Biological Activity
Methyl 3-aminofuran-2-carboxylate hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is an aminofuran derivative characterized by the presence of both an amino group and a furan ring. Its molecular formula is , with a molecular weight of approximately 177.59 g/mol. The unique structural features of this compound allow for various interactions with biological systems, which are crucial for its therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and other skin cancers. The mechanism of action appears to involve interference with DNA replication and transcription processes, leading to apoptosis in cancer cells .
Case Study: Melanoma Treatment
In a recent study, this compound was administered to melanoma cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating effective concentration for therapeutic use .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against several strains of bacteria. Its ability to bind to DNA suggests a mechanism similar to other known antibacterial agents, potentially disrupting bacterial replication and function .
Table 1: Comparative Biological Activity
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C6H8ClNO3 | Antibacterial, Anticancer | Furan ring enhances DNA binding |
| Methyl 4-Aminofuran-2-Carboxylate Hydrochloride | C6H8ClNO3 | Antibacterial, Anticancer | Similar structural features |
| Proximicin A | C12H12N2O3 | Antitumor | Contains multiple amino groups |
| Netropsin | C20H24N4O4 | Antibacterial | Strong DNA minor groove binder |
| Distamycin | C22H24N4O6 | Antibacterial, Anticancer | Binds specifically to AT-rich DNA |
The biological activity of this compound is primarily attributed to its structural ability to interact with nucleic acids. Studies have shown that it can form stable complexes with DNA, which may inhibit the transcription factors necessary for tumor growth and bacterial replication .
Interaction Studies
Ongoing research focuses on the binding affinity of this compound with various biomolecules. Preliminary results suggest that the compound exhibits high specificity towards certain DNA sequences, which could lead to targeted therapeutic applications in oncology and infectious diseases .
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 3-aminofuran-2-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization or condensation reactions to form the furan ring, followed by functionalization. For example:
- Step 1: Formation of the furan ring via Paal-Knorr or Feist-Benary synthesis using diketones or β-ketoesters.
- Step 2: Introduction of the amino group via nitration/reduction or direct amination.
- Step 3: Esterification of the carboxyl group (e.g., using methanol and HCl as a catalyst).
- Step 4: Salt formation by treating the free base with hydrochloric acid.
Purification may involve recrystallization or column chromatography .
Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
Contradictions in NMR signals (e.g., overlapping peaks) can be addressed by:
- 2D NMR Techniques: HSQC/HMBC to correlate protons and carbons, or COSY for proton-proton connectivity.
- Solvent Variation: Using deuterated DMSO or CDCl₃ to shift exchangeable protons (e.g., NH₂).
- Computational Validation: Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .
Basic: What solubility and stability profiles are critical for experimental design?
Methodological Answer:
- Solubility: Hydrochloride salts are typically soluble in polar solvents (water, methanol) but less so in non-polar solvents (hexane). Pre-saturation studies in DMSO or ethanol are recommended for biological assays.
- Stability: Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for key steps like cyclization.
- Reaction Monitoring: Use TLC or LC-MS to track intermediates and adjust reaction times.
- Protection/Deprotection: Temporarily protect the amino group (e.g., Boc) to prevent side reactions.
- Workup Optimization: Employ liquid-liquid extraction or centrifugal partition chromatography for high-purity intermediates .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- First Aid: Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion (H302 acute toxicity) .
Advanced: How can computational models predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina.
- DFT Calculations: Predict electrophilic/nucleophilic sites for derivatization.
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties .
Basic: What analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC/GC-MS: Purity assessment with >95% threshold.
- Elemental Analysis: Verify C, H, N, Cl content against theoretical values.
- Melting Point: Compare observed mp (e.g., ~180–185°C dec.) with literature .
Advanced: How is tautomeric behavior studied in solution?
Methodological Answer:
- Variable-Temperature NMR: Monitor proton shifts to identify tautomers.
- pH-Dependent UV/Vis: Track absorbance changes to map prototropic equilibria.
- Theoretical Studies: Use Gaussian or ORCA to model tautomer energy barriers .
Basic: What are documented spectral reference ranges?
Methodological Answer:
- 1H NMR (DMSO-d₆): δ 6.5–7.5 ppm (furan protons), δ 3.8–4.2 ppm (ester CH₃).
- IR (KBr): ~3300 cm⁻¹ (NH stretch), ~1700 cm⁻¹ (C=O ester).
- Melting Point: ~180–185°C (decomposes; inferred from similar hydrochlorides) .
Advanced: What role does this compound play in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Discovery: The furan core and functional groups allow derivatization into kinase inhibitors or antimicrobial agents.
- Protease Inhibition: Amino groups can coordinate with catalytic residues in enzymes.
- In Vivo Studies: Radiolabeled versions (e.g., ¹⁴C) track metabolic pathways in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
